

Stability and Storage of 3-Propylisoxazole-5-Carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-propylisoxazole-5-carboxylic acid

Cat. No.: B087029

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **3-propylisoxazole-5-carboxylic acid**. Due to the limited availability of direct stability data for this specific molecule, this document synthesizes information from studies on structurally related isoxazole derivatives and general principles of pharmaceutical stability testing. The information presented herein serves as a foundational resource for designing and executing stability studies, developing analytical methods, and ensuring the integrity of **3-propylisoxazole-5-carboxylic acid** in research and development settings.

Recommended Storage Conditions

To maintain the chemical integrity of **3-propylisoxazole-5-carboxylic acid**, proper storage is paramount. Based on safety data sheets (SDS) for various isoxazole carboxylic acid derivatives, the following conditions are recommended:

Parameter	Recommendation	Rationale
Temperature	Store in a cool, dry place. Room temperature is generally acceptable, though for long-term storage, refrigeration (2-8 °C) is advisable.	Minimizes the rate of potential thermal degradation.
Light	Protect from light. Store in amber vials or light-resistant containers.	The isoxazole ring can be susceptible to photodegradation.
Atmosphere	Store in a well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) if possible, in a tightly sealed container.	Protects against oxidative degradation and hydrolysis from atmospheric moisture.
Incompatible Materials	Store away from strong oxidizing agents, strong bases, amines, and reducing agents. [1]	Prevents chemical reactions that could degrade the compound.

Physicochemical Properties

A summary of the known physicochemical properties of **3-propylisoxazole-5-carboxylic acid** is provided below.

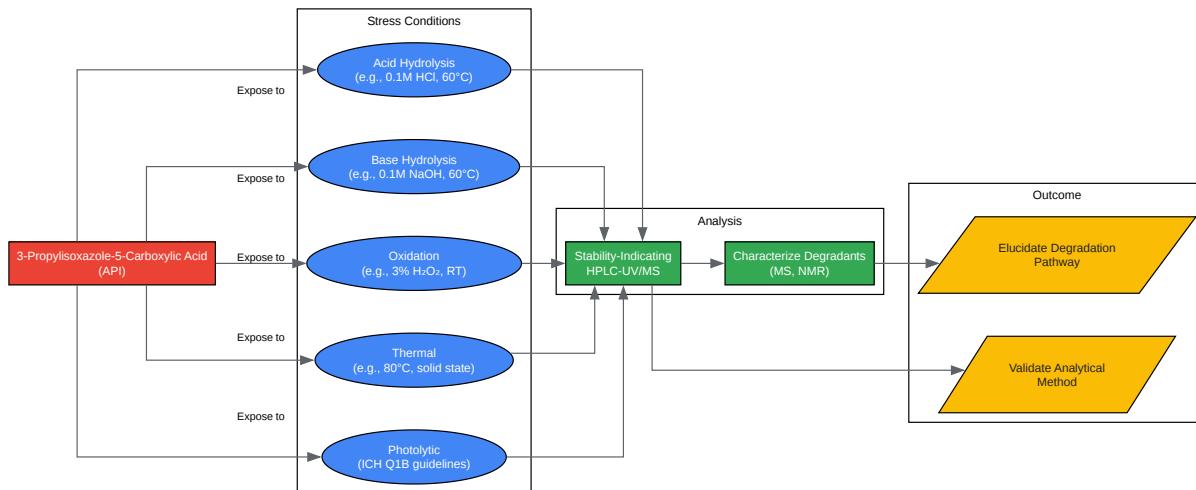
Property	Value
Molecular Formula	C ₇ H ₉ NO ₃
Molecular Weight	155.15 g/mol
Appearance	Solid
CAS Number	89776-75-0

Potential Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Based on the known chemistry of the isoxazole ring, **3-propylisoxazole-5-carboxylic acid** may be susceptible to the following degradation pathways:

- Hydrolysis: The isoxazole ring can be susceptible to cleavage under both acidic and basic conditions. A study on the isoxazole-containing drug leflunomide demonstrated stability in acidic and neutral pH but degradation in basic conditions, with the rate increasing with temperature.[\[2\]](#) Another study on a different isoxazole derivative identified degradation products in acidic and neutral conditions, suggesting ring opening.[\[1\]](#)
- Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to oxidizing agents.
- Photodegradation: The N-O bond in the isoxazole ring is known to be labile and can be cleaved by UV light, potentially leading to rearrangements or the formation of other heterocyclic systems.[\[3\]](#)[\[6\]](#)
- Thermal Degradation: As with most organic molecules, elevated temperatures can lead to decomposition.

The following diagram illustrates a generalized workflow for conducting forced degradation studies.



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A generalized workflow for conducting forced degradation studies.

Quantitative Stability Data from a Model Compound

While specific kinetic data for **3-propylisoxazole-5-carboxylic acid** is not publicly available, a study on the degradation of N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone provides valuable insights into the stability of the isoxazole ring in aqueous solutions.^[2] The degradation followed pseudo-first-order kinetics.^[2]

Condition	Rate Constant (k)	Half-life (t _{1/2})
Acidic (pH < 3.5)	$k_H = 0.901 \text{ M}^{-1} \text{ h}^{-1}$ (catalytic rate constant for H ⁺)	Dependent on pH
Neutral (pH 3.5 - 7.5)	$k_0 = 1.34 \times 10^{-3} \text{ h}^{-1}$ (catalytic rate constant for water)	~517 hours

Note: This data is for a structurally different molecule and should be used as a general guide only. Experimental determination of the degradation kinetics for **3-propylisoxazole-5-carboxylic acid** is essential.

Experimental Protocols

Forced Degradation Studies Protocol (Hypothetical)

This protocol outlines a general procedure for conducting forced degradation studies on **3-propylisoxazole-5-carboxylic acid**.

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule under various stress conditions.

Materials:

- **3-Propylisoxazole-5-carboxylic acid**
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (NaOH), 0.1 M and 1 M
- Hydrogen peroxide (H₂O₂), 3%
- Methanol or Acetonitrile (HPLC grade)
- Water (HPLC grade)
- pH meter
- Temperature-controlled oven

- Photostability chamber

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **3-propylisoxazole-5-carboxylic acid** at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

- Acid Hydrolysis:

- To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
 - Heat the solution at 60°C for 24 hours.
 - Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
 - Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

- Base Hydrolysis:

- To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
 - Keep the solution at 60°C for 24 hours.
 - Withdraw samples at appropriate time points.
 - Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

- Oxidative Degradation:

- To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
 - Keep the solution at room temperature for 24 hours, protected from light.
 - Withdraw samples at appropriate time points.

- Thermal Degradation:

- Place a known amount of the solid compound in a temperature-controlled oven at 80°C for 7 days.

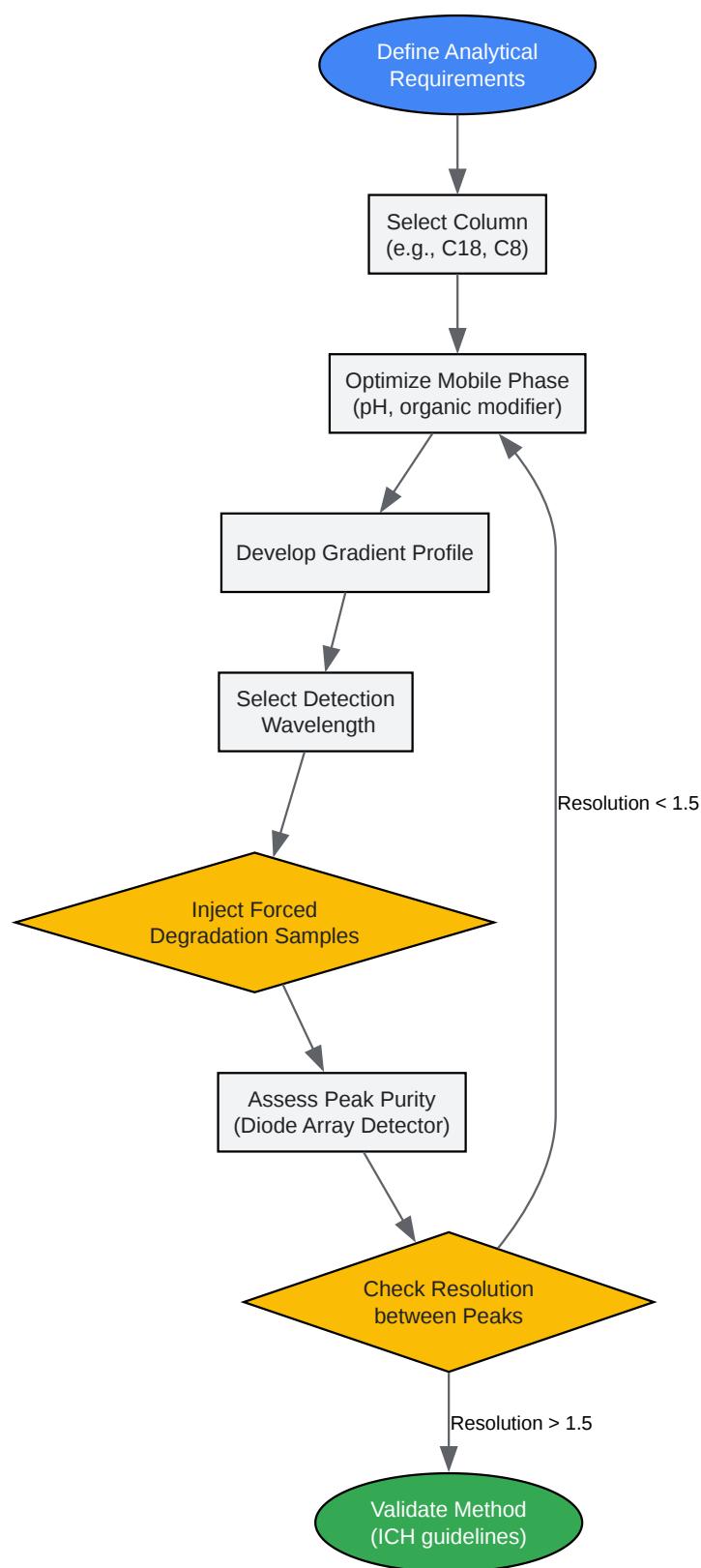
- Dissolve a portion of the solid in the mobile phase for analysis.
- Photolytic Degradation:
 - Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
 - Analyze the samples after exposure.
- Analysis: Analyze all samples by a stability-indicating HPLC method (see section 5.2).

Stability-Indicating HPLC Method (Hypothetical)

This hypothetical HPLC method is designed to separate the parent compound from its potential degradation products. Method development and validation are crucial for ensuring its suitability.

Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase	A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient	0-5 min: 10% B 5-20 min: 10% to 90% B 20-25 min: 90% B 25-26 min: 90% to 10% B 26-30 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm (or determined by UV scan)
Injection Volume	10 µL
Diluent	50:50 Acetonitrile:Water

The following diagram illustrates the logical relationship in developing a stability-indicating HPLC method.



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Logical workflow for developing a stability-indicating HPLC method.

Conclusion

While direct stability data for **3-propylisoxazole-5-carboxylic acid** is scarce, this guide provides a robust framework for its handling, storage, and stability assessment based on the known chemistry of the isoxazole moiety and established pharmaceutical industry practices. It is imperative that researchers and drug development professionals conduct specific stability studies on this molecule to establish its unique stability profile and ensure the quality and reliability of their work. The provided experimental protocols and analytical method serve as a starting point for this critical endeavor.

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